molecular formula C22H30ClNO2 B1680675 Ro 25-6981 hydrochloride CAS No. 919289-58-0

Ro 25-6981 hydrochloride

Katalognummer: B1680675
CAS-Nummer: 919289-58-0
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: MKTZWXWTQQOMSH-OTCZLQCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RO 25-6981 Hydrochlorid ist ein potenter und selektiver Antagonist von N-Methyl-D-Aspartat (NMDA)-Glutamatrezeptoren, die die NR2B-Untereinheit enthalten. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen wie Parkinson-Krankheit und Epilepsie untersucht .

Präparationsmethoden

Die Synthese von RO 25-6981 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Piperidinring und eine Phenylmethylgruppe umfasst. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Vorbereitungsmethoden

The synthesis of RO 25-6981 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperidine ring and a phenylmethyl group. The synthetic route typically involves the following steps:

Analyse Chemischer Reaktionen

RO 25-6981 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Ro 25-6981 has demonstrated neuroprotective properties against excitotoxicity, particularly in models of neuronal injury. Research indicates that it effectively protects cultured cortical neurons from glutamate-induced toxicity, with an IC50 value of 0.4 µM for glutamate exposure and 0.04 µM during combined oxygen and glucose deprivation . This suggests its potential for treating conditions characterized by excitotoxic damage, such as stroke and traumatic brain injury.

Antidepressant Activity

Recent studies have highlighted Ro 25-6981's antidepressant-like effects. In experiments involving zinc-deficient rats, a single dose of Ro 25-6981 normalized depressive-like behaviors, comparable to the effects of ketamine . This positions Ro 25-6981 as a candidate for further exploration in depression treatment, particularly in cases where traditional antidepressants fail.

Anti-inflammatory Properties

Ro 25-6981 has also been shown to exhibit anti-inflammatory effects, which may contribute to its neuroprotective capabilities. The compound's ability to modulate inflammatory responses in the central nervous system could be beneficial in conditions such as multiple sclerosis and neurodegenerative diseases .

Role in Epilepsy Research

In studies involving chronic epilepsy models, Ro 25-6981 has been observed to reduce spontaneous excitatory postsynaptic currents (sEPSCs) in neuronal slices from epileptic rats . This suggests that the compound may help mitigate seizure activity by modulating NMDA receptor function, providing a potential avenue for epilepsy treatment.

Applications in Substance Use Disorders

Research has indicated that Ro 25-6981 can influence behaviors related to substance use disorders. In animal models of methamphetamine addiction, administration of Ro 25-6981 affected relapse behaviors, suggesting its potential utility in treating addiction by altering reward pathways associated with drug-seeking behavior .

Mechanistic Insights

The mechanism of action of Ro 25-6981 as an NMDA receptor antagonist is characterized by its high selectivity for GluN2B over GluN2A subunits, with an IC50 of 0.009 µM for NR2B-containing receptors compared to 52 µM for NR2A . This selectivity is crucial for minimizing side effects commonly associated with broader NMDA antagonists.

Data Table: Summary of Key Findings on Ro 25-6981 Hydrochloride

Application Findings IC50 Values
NeuroprotectionProtects against glutamate toxicity; effective during oxygen/glucose deprivation0.4 µM (glutamate), 0.04 µM (OGD)
Antidepressant ActivityNormalizes depressive-like behaviors in zinc-deficient ratsNot specified
Anti-inflammatory EffectsModulates inflammatory responses in CNSNot specified
Epilepsy ResearchReduces sEPSC frequency in chronic epilepsy modelsNot specified
Substance Use DisordersInfluences relapse behaviors in methamphetamine addiction modelsNot specified

Case Studies and Research Insights

Several case studies have explored the applications of Ro 25-6981 across different domains:

  • A study examining the effects of Ro 25-6981 on glutamate toxicity revealed significant neuroprotective effects, emphasizing its potential use in acute neurological injuries .
  • In behavioral studies involving methamphetamine addiction, Ro 25-6981's impact on relapse rates provided insights into its role in modifying drug-seeking behavior through NMDA receptor modulation .

These findings collectively underscore the versatile applications of this compound in addressing various neurological and psychiatric disorders.

Wirkmechanismus

RO 25-6981 hydrochloride exerts its effects by selectively binding to the NR2B subunit of NMDA receptors, thereby inhibiting the receptor’s activity. This inhibition prevents the influx of calcium ions into neurons, which is crucial for synaptic plasticity and memory formation. The compound’s selective antagonism of NR2B-containing NMDA receptors makes it a valuable tool for studying the specific roles of these receptors in various neurological processes .

Vergleich Mit ähnlichen Verbindungen

RO 25-6981 Hydrochlorid ist einzigartig in seiner hohen Selektivität für NR2B-haltige NMDA-Rezeptoren. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen sich ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften, was RO 25-6981 Hydrochlorid zu einer einzigartigen und wertvollen Verbindung für die Forschung macht.

Biologische Aktivität

Ro 25-6981 hydrochloride is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has garnered attention due to its potent biological activity in various neurological contexts, including neuroprotection, antidepressant effects, and anticonvulsant properties. This article explores the biological activity of Ro 25-6981 through a review of relevant studies, data tables, and case studies.

Ro 25-6981 functions primarily as an activity-dependent antagonist of NMDA receptors containing the NR2B subunit. It exhibits a remarkable selectivity, with an IC50 value of 0.009 µM for NR2B-containing receptors compared to 52 µM for NR2A-containing receptors, indicating over a 5000-fold selectivity . This selectivity is crucial for minimizing side effects associated with broader NMDA receptor antagonism.

Neuroprotective Effects

Ro 25-6981 has demonstrated significant neuroprotective effects in various experimental models:

  • Cortical Neuron Protection : In vitro studies show that Ro 25-6981 protects cultured cortical neurons from glutamate toxicity with an IC50 of 0.4 µM , and against combined oxygen and glucose deprivation with an IC50 of 0.04 µM .
  • Ischemic Brain Injury : The compound regulates autophagy-related proteins during ischemia, suggesting a mechanism for its neuroprotective properties .

Antidepressant Activity

Preclinical studies indicate that Ro 25-6981 exhibits antidepressant-like effects :

  • Forced Swim Test (FST) : Administration of Ro 25-6981 in various doses has shown significant reductions in immobility time in the FST, which is indicative of antidepressant activity .
  • Mechanistic Insights : The antidepressant effects are linked to the activation of intracellular signaling pathways such as ERK and p70S6K .

Anticonvulsant Properties

Ro 25-6981's anticonvulsant efficacy has been assessed in animal models:

  • Pentylenetetrazol (PTZ) Model : Studies administered Ro 25-6981 at doses of 1, 3, and 10 mg/kg to infantile and juvenile rats, demonstrating significant anticonvulsant activity . The compound's effects were age-dependent, showing greater efficacy in younger subjects.

Table 1: Summary of Biological Activities

Activity TypeMeasure/OutcomeIC50 Value
NMDA Receptor BlockadeNR2B (selective)0.009 µM
NeuroprotectionAgainst glutamate toxicity0.4 µM
NeuroprotectionAgainst oxygen/glucose deprivation0.04 µM
AntidepressantFST immobility reductionVaries by dose
AnticonvulsantPTZ-induced seizuresEffective at 1 mg/kg

Case Studies and Research Findings

Several studies have explored the implications of Ro 25-6981 in clinical and preclinical settings:

  • Antidepressant Effects : In a study examining the role of NMDA receptor antagonists in mood disorders, Ro 25-6981 was found to significantly reduce depressive-like behaviors in rodents subjected to stressors .
  • Developmental Safety : A critical study assessed the safety profile of Ro 25-6981 in developing rats, indicating no significant adverse effects on sensorimotor development or cognitive functions when administered during early postnatal days .
  • Behavioral Assessments : Behavioral tests conducted on rats treated with Ro 25-6981 revealed improvements in emotionality and cognitive abilities compared to control groups .

Eigenschaften

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZWXWTQQOMSH-OTCZLQCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017559
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919289-58-0
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 25-6981 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 25-6981 hydrochloride
Reactant of Route 2
Ro 25-6981 hydrochloride
Reactant of Route 3
Ro 25-6981 hydrochloride
Reactant of Route 4
Ro 25-6981 hydrochloride
Reactant of Route 5
Reactant of Route 5
Ro 25-6981 hydrochloride
Reactant of Route 6
Ro 25-6981 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.